2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Chemical purity Procurement quality standard 2-Bromo-5-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analog comparison

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 1387566-04-2; molecular formula C13H9BrFNOS; molecular weight 326.18 g/mol) belongs to the 5,6-dihydrobenzo[d]thiazol-7(4H)-one class, a privileged scaffold in medicinal chemistry explored for kinase inhibition and anticancer applications. The compound features a 2-bromo substituent—a versatile synthetic handle for transition-metal-catalyzed cross-coupling—and a 4-fluorophenyl group at the 5-position, which distinguishes it from non-fluorinated, differently halogenated, or regioisomeric analogs.

Molecular Formula C13H9BrFNOS
Molecular Weight 326.19 g/mol
Cat. No. B11799961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Molecular FormulaC13H9BrFNOS
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=C(C=C3)F
InChIInChI=1S/C13H9BrFNOS/c14-13-16-10-5-8(6-11(17)12(10)18-13)7-1-3-9(15)4-2-7/h1-4,8H,5-6H2
InChIKeyZREJEHLFZVZKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 1387566-04-2): Product Baseline and Physicochemical Profile


2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 1387566-04-2; molecular formula C13H9BrFNOS; molecular weight 326.18 g/mol) belongs to the 5,6-dihydrobenzo[d]thiazol-7(4H)-one class, a privileged scaffold in medicinal chemistry explored for kinase inhibition and anticancer applications [1]. The compound features a 2-bromo substituent—a versatile synthetic handle for transition-metal-catalyzed cross-coupling—and a 4-fluorophenyl group at the 5-position, which distinguishes it from non-fluorinated, differently halogenated, or regioisomeric analogs . Multiple vendors supply this compound; however, purity specifications, sourcing reliability, and the precise substitution pattern vary significantly among suppliers and close structural analogs .

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Why In-Class Analogs Cannot Be Interchanged Without Data Verification


Within the 2-bromo-5-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one chemotype, seemingly minor structural modifications—para-fluorophenyl vs. ortho-fluorophenyl vs. para-chlorophenyl vs. unsubstituted phenyl—produce compounds with distinct molecular weights, lipophilicities (calculated LogP differences of ≥0.5 units), electronic profiles, and demonstrated purity levels (95% vs. NLT 98%) . These variations directly impact solubility, passive permeability, metabolic stability, and cross-coupling reactivity in downstream synthetic applications [1]. Substituting one analog for another without confirming identity, purity, and substitution pattern can compromise reaction outcomes in parallel library synthesis and confound structure-activity relationship (SAR) studies, particularly in kinase inhibitor programs where para-fluorophenyl groups are privileged pharmacophores . The quantitative evidence below substantiates the procurement-relevant differentiation of the 4-fluorophenyl target compound.

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Head-to-Head Comparative Evidence for Procurement and Experimental Design


Purity Specification Advantage: NLT 98% (Target) vs. 95% (Closest Analogs from Alternative Suppliers)

The 4-fluorophenyl target compound is available with a certified purity specification of NLT 98% from MolCore, whereas the closest commercially listed analogs—including the 2-fluorophenyl isomer (CAS 1387557-07-4) and the 4-chlorophenyl analog (CAS 1387573-86-5)—are supplied at a minimum purity of 95% by AKSci . This 3-percentage-point purity difference reduces the maximum potential impurity burden from ≤5% to ≤2%, critical for stoichiometry-sensitive cross-coupling reactions and biological assay reproducibility.

Chemical purity Procurement quality standard 2-Bromo-5-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analog comparison

Lipophilicity Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Bromophenyl Analog logD/logP Divergence

Based on well-established Hansch-Leo aromatic substituent constants (π values: F = 0.14; Cl = 0.71; Br = 0.86; H = 0.00), the 4-fluorophenyl substituent confers substantially lower lipophilicity compared to the 4-chlorophenyl (Δπ ≈ 0.57) and 4-bromophenyl (Δπ ≈ 0.72) analogs, and moderately higher lipophilicity relative to the unsubstituted 5-phenyl analog (Δπ ≈ 0.14) [1]. These differences translate to predicted logD7.4 variations of similar magnitude, impacting aqueous solubility, plasma protein binding, and passive membrane permeability.

Lipophilicity Drug-likeness 4-Fluorophenyl vs 4-chlorophenyl LogP contribution

Positional Isomer Differentiation: 4-Fluorophenyl (Target) vs. 2-Fluorophenyl Regioisomer — Structural and Pharmacophoric Distinction

The 4-fluorophenyl (para) substitution orients the fluorine atom distal to the dihydrobenzo[d]thiazol-7(4H)-one core, preserving a linear molecular geometry suitable for binding to deep hydrophobic kinase pockets. In contrast, the 2-fluorophenyl (ortho) regioisomer (CAS 1387557-07-4) introduces a steric clash ortho to the ring junction, which can restrict conformational freedom of the 5-aryl group and alter the vector of the fluorine atom relative to the core . While both regioisomers share an identical molecular formula (C13H9BrFNOS) and molecular weight (326.19 g/mol), they are chromatographically separable and must be verified by HPLC retention time or NMR to ensure regioisomeric purity .

Regioisomer 4-Fluorophenyl 2-Fluorophenyl Positional isomer comparison Pharmacophore geometry

Class-Level Kinase Inhibition Potential of the 5,6-Dihydrobenzo[d]thiazol-7(4H)-one Scaffold

The 5,6-dihydrobenzo[d]thiazol-7(4H)-one core structure has been documented as an amine-analogue scaffold capable of inhibiting protein kinase C (PKC) and tyrosine kinases . A patent series (US20080306060) explicitly claims 5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives as kinase inhibitors for therapeutic applications [1]. While direct IC50 data for the specific 2-bromo-5-(4-fluorophenyl) target compound are not published, the literature establishes this chemotype as a validated kinase-inhibitor scaffold. The 4-fluorophenyl substituent is a privileged group in kinase inhibitors (e.g., gefitinib, sorafenib), contributing to binding affinity through hydrophobic packing and potential halogen-bond interactions [2].

Kinase inhibition PKC Tyrosine kinase Benzothiazol-7-one scaffold Anticancer

Antiproliferative Activity Class Evidence for 5,6-Dihydrobenzo[d]thiazole Derivatives Against Cancer Cell Lines

A recent study by Ibrahim and Mohareb (2025) evaluated the anti-proliferative activities of a series of benzo[d]thiazole derivatives—including compounds derived from the 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one core—against six cancer cell lines [1]. The results demonstrated that both the heterocyclic structure and the nature of substituent groups significantly impacted inhibitory potential. While the specific 2-bromo-5-(4-fluorophenyl) compound was not tested, the class-level data indicate that electron-withdrawing and lipophilic substituents at the 2- and 5-positions modulate cytotoxic potency across multiple cell lines [1].

Antiproliferative Cytotoxicity Cancer cell lines Benzo[d]thiazole derivatives SAR

Synthetic Utility: 2-Bromo Handle for Modular Cross-Coupling Diversification with Retained 4-Fluorophenyl Pharmacophore

The 2-bromo substituent serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig, Sonogashira, etc.), enabling modular diversification at the 2-position while the 4-fluorophenyl group at the 5-position remains intact as a stereoelectronic anchor [1]. This orthogonal reactivity profile differentiates the compound from 2-chloro analogs (lower oxidative addition rates) and 2-iodo analogs (potentially higher cost and light sensitivity), positioning the 2-bromo derivative as a balanced choice for library synthesis . The 4-fluorophenyl substituent additionally serves as a ¹⁹F NMR probe for reaction monitoring and metabolomic tracking [2].

Suzuki coupling Buchwald-Hartwig Cross-coupling 2-Bromobenzothiazole Late-stage diversification Fluorinated building block

2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Highest-Impact Research and Industrial Application Scenarios


Parallel Library Synthesis for Kinase Inhibitor SAR Exploration

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ the 2-bromo substituent as a universal coupling handle for parallel Suzuki-Miyaura or Buchwald-Hartwig diversification, generating focused libraries of 2-aryl/heteroaryl/amino analogs while the 4-fluorophenyl moiety remains fixed as a key pharmacophore element [1]. The NLT 98% purity specification minimizes side-product formation during parallel synthesis, improving library quality and reducing post-synthesis purification burden . The ¹⁹F NMR-active fluorine provides a convenient non-radioactive probe for monitoring reaction progress and assessing compound integrity in biological matrices [2].

Fluorinated Probe Development for ¹⁹F NMR-Based Binding and Metabolism Studies

The 4-fluorophenyl group serves as an intrinsic ¹⁹F NMR reporter, enabling direct monitoring of ligand-protein interactions (e.g., ¹⁹F T2-filtered binding assays, competition experiments), metabolic stability in microsomal or hepatocyte incubations, and cellular uptake without requiring additional fluorophore conjugation [2]. The compound's regioisomeric purity (4-fluoro, not 2-fluoro) ensures a single, well-resolved ¹⁹F resonance, avoiding spectral ambiguity that could arise from ortho-fluorine regioisomer contamination .

Oncology-Focused Phenotypic Screening with Modular Diversification

Building on class-level antiproliferative activity of 5,6-dihydrobenzo[d]thiazole derivatives against multiple cancer cell lines [3], the 2-bromo-5-(4-fluorophenyl) scaffold can be diversified at the 2-position via cross-coupling to explore substituent effects on cytotoxicity, cell-cycle arrest, and apoptosis induction. The 4-fluorophenyl substituent confers lower lipophilicity than 4-chlorophenyl or 4-bromophenyl analogs (Δπ ≥ 0.57), potentially improving aqueous solubility and reducing non-specific protein binding in cell-based assays [4].

Chemical Biology Tool Compound Synthesis via Bioorthogonal Handle Installation

The 2-bromo position can be elaborated with alkyne, azide, or biotin moieties via Sonogashira coupling or amination, converting the scaffold into a chemical biology probe for target identification (e.g., pull-down proteomics, click chemistry-based cellular imaging) while retaining the 4-fluorophenyl pharmacophore [1]. The higher purity specification (NLT 98%) is particularly critical for probe development, where trace impurities can confound target engagement readouts and proteomics data interpretation .

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